molecular formula C9H12FNO B8276415 3-Aminomethyl-5-fluoromethylbenzylalcohol

3-Aminomethyl-5-fluoromethylbenzylalcohol

Cat. No. B8276415
M. Wt: 169.20 g/mol
InChI Key: YLBALGAWUMAYMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08633304B2

Procedure details

Methyl 3-azidomethyl-5-fluoromethylbenzoate (35) (476 mg, 2.13 mmol) was dissolved in THF (21.3 mL). The air was evacuated from the reaction system, and then Ar was charged therein. In another recovery flask filled with Ar, LiAlH4 (408 mg, 10.7 mmol) was placed. To this was added THF (21.3 mL) with ice-cooling to give a suspension. To the suspension was added dropwise the solution of the compound (35), and stirred for 2 hours at 0° C. TLC was used to confirm there was no starting material in the mixture. Then, the reaction was quenched with MeOH (10 mL). The mixture was filtered through cerite to remove metals. The filtrate was evaporated under reduced pressure. The residue was purified by neutral silica gel column chromatography (hexane:EtOAc=1:1, then EtOAc:MeOH=2:1) to isolate 3-aminomethyl-5-fluoromethylbenzylalcohol (38) (172 mg, 48%) as a yellow solid.
Name
Methyl 3-azidomethyl-5-fluoromethylbenzoate
Quantity
476 mg
Type
reactant
Reaction Step One
Name
Quantity
21.3 mL
Type
solvent
Reaction Step One
Quantity
408 mg
Type
reactant
Reaction Step Two
Name
compound ( 35 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
21.3 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][C:5]1[CH:6]=[C:7]([CH:12]=[C:13]([CH2:15][F:16])[CH:14]=1)[C:8](OC)=[O:9])=[N+]=[N-].[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[NH2:1][CH2:4][C:5]1[CH:6]=[C:7]([CH:12]=[C:13]([CH2:15][F:16])[CH:14]=1)[CH2:8][OH:9] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Methyl 3-azidomethyl-5-fluoromethylbenzoate
Quantity
476 mg
Type
reactant
Smiles
N(=[N+]=[N-])CC=1C=C(C(=O)OC)C=C(C1)CF
Name
Quantity
21.3 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
408 mg
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Three
Name
compound ( 35 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=[N+]=[N-])CC=1C=C(C(=O)OC)C=C(C1)CF
Step Four
Name
Quantity
21.3 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 2 hours at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The air was evacuated from the reaction system
ADDITION
Type
ADDITION
Details
Ar was charged
TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
to give a suspension
CUSTOM
Type
CUSTOM
Details
Then, the reaction was quenched with MeOH (10 mL)
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through cerite
CUSTOM
Type
CUSTOM
Details
to remove metals
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by neutral silica gel column chromatography (hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NCC=1C=C(CO)C=C(C1)CF
Measurements
Type Value Analysis
AMOUNT: MASS 172 mg
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 47.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.